molecular formula C22H23FN2O2 B14937680 N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937680
M. Wt: 366.4 g/mol
InChI Key: OZHCNONMWQNZCR-UHFFFAOYSA-N
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Description

“N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” is a complex organic compound that features a combination of indene, fluorophenethyl, and pyrrolidinecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the introduction of the fluorophenethyl group, and finally the formation of the pyrrolidinecarboxamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene and pyrrolidine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The fluorophenethyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-CHLOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-BROMOPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE

Uniqueness

The presence of the fluorophenethyl group in “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” may impart unique properties such as increased lipophilicity, metabolic stability, and specific binding affinity to biological targets, distinguishing it from its chloro- and bromo- counterparts.

Properties

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23FN2O2/c23-19-7-4-15(5-8-19)10-11-25-14-18(13-21(25)26)22(27)24-20-9-6-16-2-1-3-17(16)12-20/h4-9,12,18H,1-3,10-11,13-14H2,(H,24,27)

InChI Key

OZHCNONMWQNZCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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